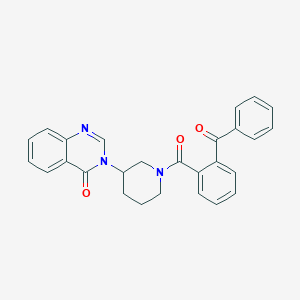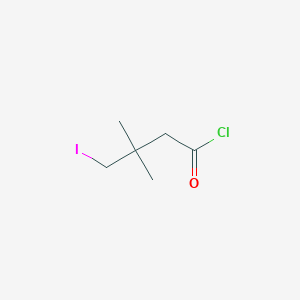
3-(1-(2-benzoylbenzoyl)piperidin-3-yl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(2-benzoylbenzoyl)piperidin-3-yl)quinazolin-4(3H)-one, also known as BPQ, is a synthetic compound that belongs to the class of piperidinylquinazolinones. BPQ has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, neurology, and cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Quinazolinone derivatives have demonstrated significant antimicrobial and antifungal activities. For instance, some novel 3-(substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one compounds were synthesized and tested for their antibacterial activity, showing potent activity against organisms like Proteus vulgaris and Bacillus subtilis (Appani, Bhukya, & Gangarapu, 2016). Similarly, antifungal activity studies of some quinazolinone derivatives revealed efficacy against various fungal strains, indicating the potential of these compounds in treating fungal infections (Shivan & Holla, 2011).
Anticancer and Antitumor Activities
Quinazolinone derivatives have also been explored for their anticancer and antitumor properties. Research into 3-(1,3,4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones synthesized for anticancer activity demonstrated potential against HeLa cells and Ehrlich’s Ascites Carcinoma in mice, suggesting their use as chemotherapeutic agents (Joseph et al., 2010). The synthesis and evaluation of a series of 2,4-diaminoquinazoline derivatives as anti-tubercular agents further exemplify the versatile biological applications of quinazolinones, showing bactericidal activity against Mycobacterium tuberculosis (Odingo et al., 2014).
Antiviral Activities
Novel quinazolinone derivatives have been investigated for their antiviral activities, demonstrating potential against a variety of viruses. For example, novel 3-sulphonamido-quinazolin-4(3H)-one derivatives synthesized through microwave techniques showed inhibitory effects against influenza and other viruses, highlighting the potential of quinazolinones in antiviral therapy (Selvam et al., 2007).
Antihypertensive Effects
Quinazolinone derivatives have been tested for their antihypertensive activity, with certain compounds producing strong hypotension in spontaneously hypertensive rat models. This suggests their potential use in treating hypertension and related cardiovascular disorders (Takai et al., 1986).
Eigenschaften
IUPAC Name |
3-[1-(2-benzoylbenzoyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3/c31-25(19-9-2-1-3-10-19)21-12-4-5-13-22(21)26(32)29-16-8-11-20(17-29)30-18-28-24-15-7-6-14-23(24)27(30)33/h1-7,9-10,12-15,18,20H,8,11,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQTVPGNSXOSPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3)N4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Benzylpiperazin-1-yl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2599652.png)

![7-(3,5-dimethylphenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2599655.png)
![3-ethylsulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2599656.png)
![N2,N4'-dicyclohexyl-4-methoxy-[1,1'-biphenyl]-2,4'-disulfonamide](/img/structure/B2599657.png)
![methyl 4-(2-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2599660.png)
![2-butylsulfanyl-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2599662.png)
![N-(3-Methylphenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide](/img/structure/B2599663.png)
![(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2599665.png)


![4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol](/img/structure/B2599671.png)
![2-Amino-3-[hydroxy(methyl)phosphoryl]propanoic acid;hydrochloride](/img/structure/B2599672.png)
![(E)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2599674.png)